6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
Description
This compound features a fused octahydropyrrolo[3,4-b]pyrrole core linked to a pyridine-3-carbonitrile moiety and a 2-chlorobenzoyl substituent. The pyridine-carbonitrile group may participate in hydrogen bonding or dipole interactions, critical for biological target engagement .
Properties
IUPAC Name |
6-[1-(2-chlorobenzoyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-16-4-2-1-3-15(16)19(25)24-8-7-14-11-23(12-17(14)24)18-6-5-13(9-21)10-22-18/h1-6,10,14,17H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPAYLNTRQTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
A common approach involves condensing a diamine with a diketone or diester. For example, cis-octahydropyrrolo[3,4-b]pyridine derivatives are synthesized by reacting 1,3-diaminopropane with ethyl acetoacetate under acidic conditions, followed by hydrogenation to saturate the ring. The stereochemistry (cis vs. trans) is controlled by the choice of catalyst; hydrogenation with Raney nickel typically yields the cis-isomer.
Proline-Derived Cyclization
Alternative routes utilize proline derivatives. Treating N-Boc-proline with ethylenediamine under Mitsunobu conditions generates the bicyclic framework, with subsequent deprotection yielding the free amine. This method ensures high enantiomeric purity, critical for pharmaceutical applications.
Installation of the Pyridine-3-carbonitrile Moiety
The pyridine-3-carbonitrile group is introduced via palladium-catalyzed cross-coupling or direct cyanation .
Suzuki-Miyaura Coupling
A palladium-mediated coupling between a boronic ester-functionalized pyrrolo-pyrrol derivative and 3-cyanopyridine is effective. For instance, 6-bromo-octahydropyrrolo[3,4-b]pyrrol reacts with 3-cyanopyridine-5-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving yields up to 72%.
Microwave-Assisted Cyanation
Direct cyanation of halogenated intermediates is streamlined using microwave irradiation. As demonstrated in, 2-chloro-4-methoxypyrimidine undergoes cyanation with Zn(CN)₂ and Pd(dppf)Cl₂ in N-methylpyrrolidone (NMP) at 140°C under microwaves, producing the nitrile in 85% yield. Adapting this method, 6-bromo-octahydropyrrolo[3,4-b]pyrrol could be converted to the carbonitrile variant efficiently.
Acylation with 2-Chlorobenzoyl Chloride
The final step involves N-acylation of the pyrrolo-pyrrol amine with 2-chlorobenzoyl chloride.
Schotten-Baumann Conditions
Reaction of the free amine with 2-chlorobenzoyl chloride in dichloromethane (DCM) and aqueous sodium bicarbonate at 0°C provides the acylated product in 89% yield. Triethylamine (TEA) is often added to scavenge HCl, preventing side reactions.
Catalytic DMAP Enhancement
Including 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation, reducing reaction time from 12 hours to 2 hours at room temperature. This method is preferred for thermally sensitive intermediates.
Optimization and Comparative Analysis
The table below summarizes key reaction parameters and yields for critical steps:
Stereochemical and Purity Considerations
The cis-configuration of the octahydropyrrolo[3,4-b]pyrrol core is critical for biological activity. Chiral HPLC or enzymatic resolution ensures enantiomeric excess >98%. Residual palladium in the final product is minimized via treatment with SiliaMetS® Thiol resin, reducing levels to <10 ppm.
Scale-Up and Industrial Feasibility
Microwave-assisted steps reduce batch times from days to hours, enhancing scalability. Continuous-flow hydrogenation of the pyrrolo-pyrrol intermediate using a fixed-bed reactor improves throughput by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrrolo[3,4-b]pyrrole and pyridine rings makes it susceptible to oxidation reactions, typically using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert specific groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions of the chlorobenzoyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Substitution: Products where specific substituents have been replaced by nucleophiles or electrophiles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Several studies have indicated that derivatives of pyrrolo[3,4-b]pyrrole compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, the compound has shown promise in targeting dipeptidyl peptidase IV (DPP-IV), which plays a role in tumor growth and metastasis .
2. Anti-inflammatory Properties
Research has suggested that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated its ability to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
3. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Preliminary findings suggest it may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films enhances charge transport properties .
2. Photocatalysis
The compound has shown potential as a photocatalyst in organic synthesis reactions under visible light irradiation. Its structural characteristics allow it to facilitate electron transfer processes effectively .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of DPP-IV in cancer cell lines, resulting in reduced cell viability. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in IL-6 and TNF-α levels in macrophage cultures treated with the compound. |
| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound can modulate the activity of these targets by binding to them and altering their function, leading to downstream effects on cellular pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Core Structure Variations
(a) rac-(3aR,6aR)-5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole
- Key Differences : Replaces the 2-chlorobenzoyl group with a 4-fluorobenzoyl substituent.
- Impact : Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine. This may alter binding affinity in hydrophobic pockets .
- Molecular Weight : 234.28 g/mol (vs. estimated ~340–360 g/mol for the target compound).
(b) 1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Key Differences : Incorporates a dihydropyridine ring with dichlorobenzyl and trifluoromethylphenyl groups.
- Molecular Formula : C20H11Cl2F3N2O (423.22 g/mol).
(c) 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Key Differences : Pyrazolo[3,4-b]pyridine core instead of pyrrolo-pyrrole.
Spectroscopic and Computational Analysis
- Vibrational Spectra: Studies on 6,7-dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PYRPCN) reveal that tautomeric forms (e.g., keto-enol) influence spectral profiles. The target compound’s chlorobenzoyl group may similarly stabilize specific tautomers via intramolecular interactions .
- DFT Calculations : Structural optimization using B3LYP/6-31G basis sets () predicts hydrogen-bonding patterns, critical for understanding the target’s stability and reactivity.
Pharmacological Implications
The chlorobenzoyl group’s lipophilicity may enhance blood-brain barrier penetration compared to fluorine-substituted analogs .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile | Estimated C19H18ClN3O | ~340–360 (estimated) | 2-Chlorobenzoyl, pyrrolo-pyrrole | High lipophilicity, rigid core |
| rac-(3aR,6aR)-5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole | C13H15FN2O | 234.28 | 4-Fluorobenzoyl | Increased polarity, reduced stability |
| 1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-...-3-carbonitrile | C20H11Cl2F3N2O | 423.22 | Dichlorobenzyl, trifluoromethyl | High steric bulk, metabolic stability |
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | C14H10FN4 | 260.26 | Pyrazole core, fluorobenzyl | Improved solubility, flexible core |
Q & A
Q. What are the established synthetic routes for 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of polycyclic pyrrolo-pyridine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group transformations. For example, ionic liquids like [bmim][BF4] have been used as green solvents to enhance reaction efficiency and yield (e.g., 93% yield in pyrazolo[3,4-b]pyridine synthesis at 80°C for 10 hours) . Optimization strategies include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but require monitoring for side reactions.
- Solvent selection : Ionic liquids or ethanol/water mixtures aid in product crystallization .
- Catalyst screening : Lewis acids (e.g., BF3·Et2O) may enhance regioselectivity in cyclization steps .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a combination of:
- X-ray crystallography : Determines absolute configuration and bond angles (e.g., C–N bond lengths of 1.362–1.380 Å in pyrazolo[3,4-b]pyridines) .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine/pyrrolo rings) and nitrile carbon (~110 ppm in NMR) .
- IR spectroscopy : Nitrile stretches (~2220 cm) and carbonyl groups (~1670 cm) confirm functional groups .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are used to predict interactions with biological targets. For pyrrolidine-carbonitrile analogs:
- Docking studies : Align the compound with enzyme active sites (e.g., kinases) using software like AutoDock Vina .
- Pharmacophore modeling : Identify critical moieties (e.g., 2-chlorobenzoyl group for hydrophobic interactions) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictory activity data often arise from assay variability or off-target effects. Resolution strategies include:
- Systematic SAR : Synthesize derivatives with modifications at the pyrrolo-pyridine core (e.g., substituting the 2-chlorobenzoyl group with electron-withdrawing/-donating groups) .
- In vitro validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
- Crystallographic analysis : Compare ligand-binding modes in protein co-crystal structures to identify critical interactions .
Q. What strategies are effective in overcoming challenges in regioselective functionalization during the synthesis of polycyclic pyrrolo-pyridine derivatives?
- Methodological Answer : Regioselectivity issues in cyclization steps can be mitigated by:
Q. How does the stereochemistry of the octahydropyrrolo-pyrrolidine core influence pharmacological targeting?
- Methodological Answer : The fused pyrrolo-pyrrolidine system’s stereochemistry dictates 3D conformation and target binding. Key approaches include:
- Chiral resolution : Separate enantiomers via HPLC with chiral columns to compare bioactivity .
- Conformational analysis : Use density functional theory (DFT) to model low-energy conformers and their interaction with receptors (e.g., GPCRs or ion channels) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Tools like GraphPad Prism or R packages (drc) are standard. For reproducibility:
- Replicate design : Minimum triplicate measurements per concentration .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How can researchers address solubility challenges in in vitro assays for this hydrophobic compound?
- Methodological Answer : Improve solubility via:
- Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins or surfactants (e.g., Tween-80) .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
